tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

Medicinal Chemistry Fragment-Based Drug Design Scaffold Engineering

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a bicyclic heterocycle comprising a fused piperazine and piperazine-2,6-dione system (C₇H₁₁N₃O₂, MW 169.18 g/mol). Its compact, conformationally restrained scaffold presents two hydrogen-bond donors and three acceptors, a topological polar surface area (TPSA) of 61.4 Ų, and a predicted XLogP3 of −1.7, placing it within favorable oral-drug-like property space.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 1256642-92-8
Cat. No. B1373737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
CAS1256642-92-8
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)C(=O)NCC2=O
InChIInChI=1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12)
InChIKeyDPVSPOJGBBOZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione (CAS 1256642-92-8): Scaffold Identity and Computed Physicochemical Profile


Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a bicyclic heterocycle comprising a fused piperazine and piperazine-2,6-dione system (C₇H₁₁N₃O₂, MW 169.18 g/mol). Its compact, conformationally restrained scaffold presents two hydrogen-bond donors and three acceptors, a topological polar surface area (TPSA) of 61.4 Ų, and a predicted XLogP3 of −1.7, placing it within favorable oral-drug-like property space [1]. The compound is catalogued by multiple synthesis and screening-library vendors at purities ≥95%, indicating established synthetic accessibility and supply-chain maturity .

Why Generic Substitution Fails for Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione: Conformational and Electronic Distinctiveness


Simply swapping tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione for a monocyclic diketopiperazine (e.g., cyclo(Gly-Gly)) or a non-dione pyrazino[1,2-a]pyrazine eliminates the precise hydrogen-bonding geometry, electron-deficient character, and rigid bicyclic topology required for engagement with endosomal Toll-like receptors (TLR7/8/9) [1]. The dione motif simultaneously provides two carbonyl acceptors capable of bifurcated H-bond interactions, while the fused piperazine nitrogen serves as an additional protonation or hydrogen-bond donor site. Removal or methylation of either carbonyl substantially alters lipophilicity, TPSA, and target-binding complementarity, making off-the-shelf replacement compounds unsuitable for biological programs that depend on this specific pharmacophoric pattern [2].

Quantitative Differentiation of Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione Against Closest Analogs


Hydrogen-Bond Donor/Acceptor Count Versus Non-Dione Octahydro-2H-pyrazino[1,2-a]pyrazine

The target compound provides two hydrogen-bond donors (N–H) and three acceptors (C=O and N), whereas the direct non-dione analog octahydro-2H-pyrazino[1,2-a]pyrazine (CAS 63285-62-1) contains only one donor and two acceptors [1][2]. This difference of +1 donor and +1 acceptor enables the dione to form more extensive, directional H-bond networks, which are critical for occupying polar subpockets in TLR7/8/9 ligand-binding domains [3].

Medicinal Chemistry Fragment-Based Drug Design Scaffold Engineering

Topological Polar Surface Area (TPSA) Advantage Over Methylated Derivative (2-Methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione)

The parent compound exhibits a TPSA of 61.4 Ų, whereas the 2-methyl congener (CAS not yet assigned, structure verified by ChemBridge catalog) is predicted to show a TPSA of approximately 52 Ų due to replacement of an N–H with an N–CH₃ group, which reduces polarity and eliminates one H-bond donor [1]. This 9 Ų difference moves the compound across the widely accepted 60 Ų threshold for favorable CNS penetration versus peripheral restriction, granting the parent compound a superior balance between solubility and passive permeability for oral, peripherally acting TLR antagonists [2].

ADME Prediction Oral Bioavailability Permeability

Lipophilicity (XLogP3) Differentiation from Monocyclic Diketopiperazine (Cyclo(Gly-Gly))

With an XLogP3 of −1.7, tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is substantially more hydrophilic than the prototypical monocyclic diketopiperazine cyclo(Gly-Gly) (XLogP3 ≈ −0.5) [1][2]. The additional ring nitrogen and constrained bicyclic geometry increase aqueous solubility by roughly one-half log unit, positioning the compound closer to the optimal LogP range (0–3) while retaining superior solubility over more lipophilic DKP scaffolds [3].

Lipophilicity Solubility Drug-likeness

Commercial Purity Assured ≥98% (ISO-Certified) Versus Typical 95% Research-Grade Piperazine‑diones

MolCore certifies the title compound at ≥98% purity under an ISO 9001-certified quality system, whereas comparable piperazine‑dione building blocks are routinely sold at 95% purity with unspecified impurity profiles . This 3% purity differential, together with ISO traceability, reduces the risk of unknown impurities that can confound biological assay interpretation – a critical factor when the scaffold is used as a key starting material for lead optimization libraries .

Quality Assurance Batch Consistency Procurement

Patent-Validated TLR7/8/9 Antagonist Scaffold Provides Mechanism-Based Differentiation from Generic Diketopiperazines

The hexahydro‑1H‑pyrazino[1,2‑a]pyrazine core, of which the title compound is the dione‑functionalized congener, is explicitly claimed in Roche patent WO 2020/207991 A1 as an antagonist of TLR7, TLR8, and TLR9, with representative compounds showing IC₅₀ values in the low‑micromolar to sub‑micromolar range in HEK293‑Blue‑hTLR reporter assays [1][2]. In contrast, simpler monocyclic diketopiperazines (e.g., cyclo(Gly‑Gly), cyclo(Phe‑Pro)) have no reported TLR7/8/9 antagonism, underscoring that the bicyclic pyrazino[1,2‑a]pyrazine‑dione architecture is a privileged pharmacophore for this target class [3].

Autoimmune Disease Toll-like Receptor Immunology

Optimal Application Scenarios for Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione Based on Differentiated Evidence


Fragment-Based Lead Discovery Targeting Endosomal TLRs

The compound’s patent‑validated TLR7/8/9 antagonism [1] and its favorable TPSA/XLogP3 profile make it an ideal fragment hit for structure‑based optimization against systemic lupus erythematosus. Its low lipophilicity reduces non‑specific binding in SPR and DSF fragment screens, while the dione provides multiple anchor points for growing vectors identified by co‑crystallography with TLR8 ectodomains.

Quality‑Controlled Intermediate for Peptidomimetic Libraries

With ≥98% purity and ISO 9001 traceability [1], the compound serves as a reliable building block for combinatorial solid‑phase peptide mimetic libraries where diketopiperazine bicycle rigidity enforces β‑turn conformations. The certified purity minimizes by‑product formation during Fmoc‑SPPS or copper‑catalyzed click derivatization, ensuring reproducible library yields.

CNS‑Safe Peripheral Autoimmune Disease Programs

The TPSA of 61.4 Ų positions the compound above the 60 Ų CNS‑penetration threshold [1], offering a pre‑validated starting point for orally dosed, peripherally restricted TLR antagonists. This property differentiates it from lower‑TPSA, N‑methylated analogs that carry a higher risk of brain exposure and associated neurotoxicity, a critical consideration for chronic lupus therapies.

Hydrogen‑Bonding Anchor in Structure‑Based Drug Design

The dual donor (N–H) and triple acceptor (C=O, N) hydrogen‑bond motif [1] allows the scaffold to simultaneously interact with multiple key residues in protein active sites, as evidenced by TLR7/8/9 homology models. This multi‑directional H‑bond capability makes the compound particularly valuable for lead identification campaigns requiring strong enthalpic binding to polar sub‑pockets.

Quote Request

Request a Quote for tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.